Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
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Description
Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The compound tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate has been a focus in the synthesis of various bicyclic and polycyclic structures. For instance, Moskalenko and Boev (2014) described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing a method involving the intramolecular nucleophilic opening of the oxirane ring in a related compound, which further underwent transformations to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Pharmaceutical Intermediates
In pharmaceutical research, the compound and its derivatives serve as key intermediates. For example, Maton and colleagues (2010) detailed an efficient, scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a critical step in drug development (Maton et al., 2010).
Structural Analyses and Modifications
The compound has also been used in structural analysis and molecular modifications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, performing extensive structural characterization including single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Novel Compound Synthesis
The compound's derivatives have been pivotal in the synthesis of novel compounds. Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, presenting it as a versatile intermediate for deriving novel compounds, opening pathways to chemical spaces complementary to traditional piperidine ring systems (Meyers et al., 2009).
Diastereoisomer Synthesis
The compound's framework has been utilized in the synthesis of diastereoisomers as well. For instance, Moriguchi et al. (2014) synthesized chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, detailing the process of intramolecular lactonization and the subsequent structural determination via single crystal X-ray diffraction (Moriguchi et al., 2014).
Constrained Peptidomimetic Synthesis
The structural complexity of this compound allows for the synthesis of constrained peptidomimetics, which are crucial in drug design and development. Mandal et al. (2005) reported an efficient synthesis of constrained peptidomimetic azabicyclo[4.3.0]nonane amino acids, showcasing their utility in structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Properties
IUPAC Name |
tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9(14)8-6-5-7-12(8,13)4/h8H,5-7H2,1-4H3/t8-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESFHIUYQLYTE-UFBFGSQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C(=O)N2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@H]1C(=O)N2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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